![molecular formula C7H19NO2SSi B3013445 N-[叔丁基(二甲基)甲硅烷基]甲磺酰胺 CAS No. 1648813-57-3](/img/structure/B3013445.png)

N-[叔丁基(二甲基)甲硅烷基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

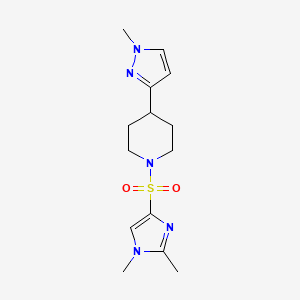

“N-[tert-butyl(dimethyl)silyl]methanesulfonamide” is a highly reactive silylating reagent . It is commonly used for silylation of carboxylic acids, alcohols, amines, and thiols . It is also used as a protection and deprotection reagent .

Synthesis Analysis

The synthesis of “N-[tert-butyl(dimethyl)silyl]methanesulfonamide” involves the reaction of tert-butyl amines with benzoic acid or its derivatives . The reaction is facilitated by using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .Molecular Structure Analysis

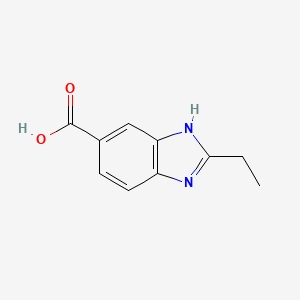

The molecular structure of “N-[tert-butyl(dimethyl)silyl]methanesulfonamide” consists of a central silicon atom covalently bound to one tert-butyl and two methyl groups . The molecular formula is CF3CON(CH3)Si(CH3)2C(CH3)3 .Chemical Reactions Analysis

“N-[tert-butyl(dimethyl)silyl]methanesulfonamide” is a derivatizing agent used in gas chromatography/mass spectrometry applications . It is an efficient silylating agent for different alcohols, thiols, phenols, carboxylic acids, amines, and amides .Physical And Chemical Properties Analysis

“N-[tert-butyl(dimethyl)silyl]methanesulfonamide” is a liquid with a refractive index of n20/D 1.402 (lit.) . It has a boiling point of 172-175 °C (lit.) and a density of 1.036 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .科学研究应用

Silylation of Hydroxyl Groups

N-[tert-butyl(dimethyl)silyl]methanesulfonamide: is commonly used as a silylating agent to protect hydroxyl groups during synthesis. This process, known as silylation, involves the substitution of a hydroxyl group with a silyl group, which can be removed later under mild conditions . This is particularly useful in multi-step organic syntheses where selective deprotection is required.

Synthesis of α-Chiral Ether Derivatives

The compound is utilized in the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution. This application is significant in the field of chiral synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Initiator for Polymerization

It serves as an initiator for the polymerization of certain aldehydes, such as 1,2-benzenedicarboxaldehyde. This application is important in the creation of polymers with specific structural properties for materials science .

Synthesis of Enol Silyl Ethers

The compound is involved in the synthesis of enol silyl ethers, which are valuable intermediates in organic synthesis. Enol silyl ethers are used in various chemical reactions, including the synthesis of ketones and aldehydes .

Protection of Hydroxyl Compounds

It is used in the protection of hydroxyl compounds, which is a critical step in the modification of molecules that contain alcohol groups. This protection allows for selective reactions to occur on other parts of the molecule without affecting the alcohol group .

Mild Removal of Protecting Groups

N-[tert-butyl(dimethyl)silyl]methanesulfonamide: can be used for the mild removal of tert-butyl(dimethyl)silyl (TBS) protecting groups. This is particularly useful when a selective deprotection is needed, such as in the presence of sensitive functional groups .

作用机制

Target of Action

N-[tert-butyl(dimethyl)silyl]methanesulfonamide, also known as MFCD33021401, is a type of silyl ether . Silyl ethers are functional groups with silicon covalently bonded to an alkoxy group . They are inert to many reagents that react with alcohols, so they serve as protecting groups in organic synthesis .

Mode of Action

The mode of action of MFCD33021401 involves the formation of silyl ethers . This process could proceed in several ways, but the most likely mechanism involves the use of a very reactive silylating agent . The reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The biochemical pathways affected by MFCD33021401 are those involving alcohols, amines, amides, and various carboxylic acids . These compounds can be protected by the silyl ether group during organic synthesis, preventing them from reacting with other reagents .

Pharmacokinetics

It’s known that silyl ethers like mfcd33021401 are generally stable and resistant to solvolysis . This stability suggests that MFCD33021401 could have a long half-life in the body, although more research is needed to confirm this.

Result of Action

The primary result of MFCD33021401’s action is the protection of sensitive functional groups during organic synthesis . By forming silyl ethers, MFCD33021401 can prevent these groups from reacting with other reagents, allowing for more controlled and selective chemical reactions .

Action Environment

The action of MFCD33021401 can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as DMF, can enhance the formation of silyl ethers . Additionally, the stability of MFCD33021401 and its resulting silyl ethers can be affected by factors such as temperature and pH .

属性

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO2SSi/c1-7(2,3)12(5,6)8-11(4,9)10/h8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAMUEUMENCKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[tert-butyl(dimethyl)silyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)

![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)